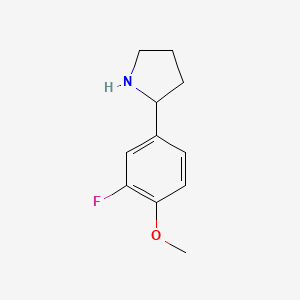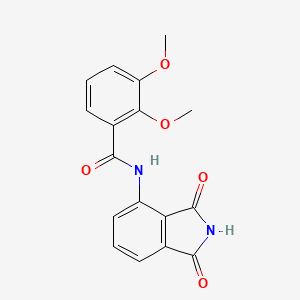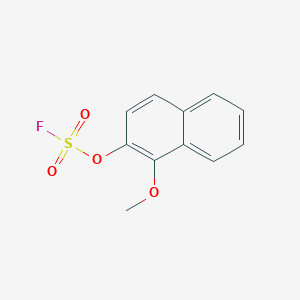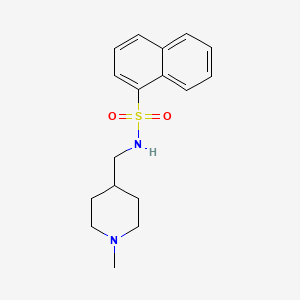
1-(5-Chloro-2-methylphenyl)-4-piperidin-1-ylsulfonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methylphenyl)-4-piperidin-1-ylsulfonylpiperazine is a chemical compound with the formula C11H15ClN2 . It is a clear colourless to light yellow liquid . The molecular weight of this compound is 210.7 .
Physical And Chemical Properties Analysis
The compound has a density of 1.1197 (rough estimate), a boiling point of 123-124 °C at a pressure of 1 Torr, and a flash point of 165.1ºC . The refractive index is between 1.573 and 1.576 .Aplicaciones Científicas De Investigación
DNA Minor Groove Binding
Hoechst 33258, a dye similar in structure to 1-(5-Chloro-2-methylphenyl)-4-piperidin-1-ylsulfonylpiperazine, binds strongly to the DNA minor groove, particularly in AT-rich sequences. This characteristic makes it a valuable tool in cell biology for chromosome and nuclear staining, DNA content analysis, and chromosome analysis. Hoechst derivatives also play roles as radioprotectors and topoisomerase inhibitors, providing insights for drug design and DNA-binding studies (Issar & Kakkar, 2013).
Arylpiperazine Derivative Metabolism
Arylpiperazine derivatives, a category including this compound, undergo extensive metabolism, involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites exhibit various neurotransmitter receptor-related effects and distribute extensively in tissues. Understanding their metabolism and distribution is crucial for assessing their pharmacological actions and potential as designer drugs (Caccia, 2007).
Pharmacophoric Groups in Antipsychotic Agents
Pharmacophoric groups like arylcycloalkylamines, present in compounds related to this compound, are integral in the design of antipsychotic agents. These groups, particularly arylalkyl substituents, contribute to the potency and selectivity of binding affinity at D2-like receptors. Understanding the role of these groups aids in synthesizing agents with targeted effects on these receptors (Sikazwe et al., 2009).
Drug Design for Antineoplastic Agents
A series of compounds, including 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, demonstrate notable cytotoxic properties and are being considered as potential antineoplastic drug candidates. These compounds exhibit tumor-selective toxicity and act as multi-drug resistance modulators, affecting apoptosis, reactive oxygen species generation, and mitochondrial functions. Research into their structure-activity relationships, drug delivery, and pharmacokinetics is crucial for their development as cancer therapeutics (Hossain et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-piperidin-1-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2S/c1-14-5-6-15(17)13-16(14)18-9-11-20(12-10-18)23(21,22)19-7-3-2-4-8-19/h5-6,13H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGPTFJVVDPZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2630792.png)
![2-(4-Chloro-3-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2630793.png)
![N-(4-methylbenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2630794.png)

![1-(2,5-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2630797.png)


![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide](/img/structure/B2630802.png)

![(2E)-3-{3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B2630805.png)

![1-allyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2630811.png)

![3,3-Difluoro-N-[[3-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B2630814.png)
